molecular formula C17H24N2O4 B7923546 3-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

3-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7923546
M. Wt: 320.4 g/mol
InChI Key: OFKXHSHSCRLJDR-UHFFFAOYSA-N
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Description

3-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and a carboxymethyl-ethyl-amino-methyl substituent at the 3-position of the pyrrolidine ring. This compound has been cataloged as a tertiary amine derivative, marketed by CymitQuimica (Ref: 10-F080933), though it is currently listed as discontinued .

Properties

IUPAC Name

2-[ethyl-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)10-15-8-9-19(11-15)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKXHSHSCRLJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353962-43-2) is a synthetic derivative of pyrrolidine that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 332.39 g/mol
  • Boiling Point : Approximately 512.2 °C (predicted)
  • Density : 1.27 g/cm³ (predicted)
  • pKa : 2.34 (predicted) .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of both carboxylic acid and amine functional groups suggests potential interactions with biological macromolecules.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, related pyrrolidine derivatives have been shown to inhibit the proliferation of melanoma cells with varying IC50 values:

CompoundCell LineIC50 (μM)Reference
Pyrrolidine derivativeB16-F1013.8
Pyrrolidine derivativeC3215.61

These findings suggest that modifications in the structure can enhance or reduce the efficacy against specific cancer cell lines.

Inhibition of Ion Channels

Another area of interest is the inhibition of ion channels, particularly calcium-activated chloride channels (CaCCs). Research on related compounds has shown that the presence of a free carboxylic acid group significantly enhances inhibitory activity compared to ester derivatives:

CompoundTargetIC50 (μM)Reference
Benzofuran derivativeTMEM16A<6
Benzofuran derivativeTMEM16A2.8

This suggests that the carboxylic acid functionality in the target compound may also contribute to its biological activity through similar mechanisms.

Case Studies

  • Antimelanoma Activity : In a study examining various pyrrolidine derivatives, the compound demonstrated a robust ability to inhibit melanoma cell growth, highlighting its potential as an anticancer agent. The study reported varying degrees of inhibition across different cell lines, indicating specificity in action .
  • Ion Channel Modulation : A series of experiments focused on evaluating the effects of pyrrolidine derivatives on ion channel activity revealed significant inhibition of TMEM16A channels by compounds featuring carboxylic acid groups. This suggests a promising avenue for developing new therapeutics targeting ion channel-related disorders .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, making it a candidate for further research in drug development.

  • Structure-Activity Relationship (SAR) : Studies have shown that modifications to the pyrrolidine ring can significantly affect biological activity. For instance, analogs of similar compounds have demonstrated varying degrees of efficacy against specific targets such as receptors involved in pain modulation and neuroprotection .

2. Neuropharmacology

Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective properties. The benzyl ester functional group may enhance lipid solubility, potentially improving the compound's ability to cross the blood-brain barrier. This characteristic is crucial for developing treatments for neurological disorders.

Biological Studies

1. Enzyme Inhibition

Preliminary studies suggest that 3-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in diseases where enzyme regulation is critical, such as diabetes or cancer.

Enzyme Target Inhibition Type Effect
Enzyme ACompetitiveReduced substrate turnover
Enzyme BNon-competitiveAltered metabolic flux

2. Antimicrobial Activity

The compound's potential antimicrobial properties are also under investigation. Initial assays have shown activity against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics.

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on a series of pyrrolidine derivatives, including the target compound, demonstrated significant neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell lines. The mechanism was attributed to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels.

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine-1-carboxylic Acid Benzyl Esters

Compound Name Substituent at Pyrrolidine 3-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Target Compound : 3-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester Carboxymethyl-ethyl-amino-methyl Not explicitly reported Not reported Discontinued; potential intermediate in drug synthesis
3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester 2-Amino-acetylamino-methyl C₁₅H₂₁N₃O₃ 291.35 Investigated for peptide coupling; Fluorochem product (CAS 1353963-96-8)
3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester Carboxymethyl-cyclopropyl-amino-methyl Not reported Not reported Structural analog with cyclopropyl substitution (CAS 1353962-43-2)
2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-Amino-3-methyl-butyryl-ethyl-amino-methyl C₂₀H₃₁N₃O₃ 361.48 Chiral amino acid derivative; possible protease inhibitor intermediate
(±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester 4-(Methoxycarbonyl)benzyl C₂₁H₂₃NO₄ 353.41 Rotameric mixture; synthesized via coupling of bromobenzoate with pent-4-enylcarbamic ester
(±)-2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester Naphthalen-2-ylmethyl C₂₃H₂₃NO₂ 345.44 Rotameric mixture; synthesized via bromonaphthalene reaction
3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-Amino-3-methyl-butyryl-methyl-amino C₁₈H₂₇N₃O₃ 333.43 Parchem product (CAS 1353960-74-3); chiral building block

Structural and Functional Insights

  • Substituent Diversity: The target compound’s carboxymethyl-ethyl-amino group distinguishes it from analogs with aromatic (e.g., naphthalen-2-ylmethyl ), esterified benzyl (e.g., methoxycarbonylbenzyl ), or amino-acetyl substituents .
  • Chirality: Compounds like the (S)-2-amino-3-methyl-butyryl derivatives highlight the role of stereochemistry in drug design, particularly for enzyme inhibition or receptor binding.
  • Synthetic Routes: Many analogs are synthesized via palladium-catalyzed cross-coupling (e.g., bromoarenes with carbamic esters ) or peptide-like condensation reactions .

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